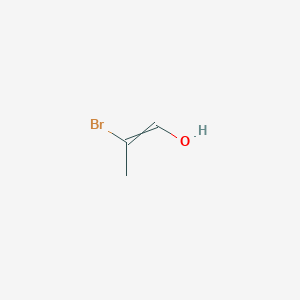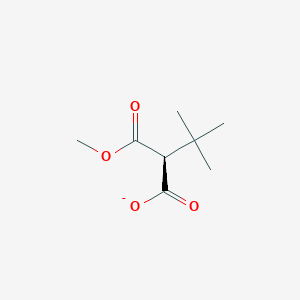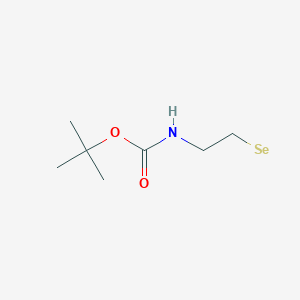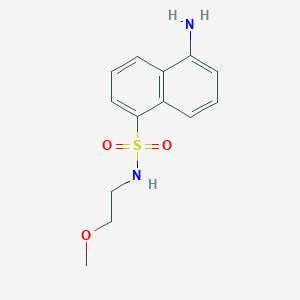
2-Bromoprop-1-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromoprop-1-en-1-ol can be synthesized through the bromination of propargyl alcohol. The reaction typically involves the addition of bromine to propargyl alcohol in the presence of a solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromoprop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions
Major Products Formed:
Oxidation: 2-Bromoacrolein or 2-bromopropionic acid.
Reduction: 2-Bromopropanol.
Substitution: 2-Hydroxyprop-1-en-1-ol or 2-amino-prop-1-en-1-ol
Applications De Recherche Scientifique
2-Bromoprop-1-en-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It serves as a reagent in biochemical studies to modify biomolecules.
Medicine: It is explored for its potential in drug development due to its reactivity and ability to form various derivatives.
Industry: It is used in the production of specialty chemicals and as a building block for more complex compounds .
Mécanisme D'action
The mechanism of action of 2-Bromoprop-1-en-1-ol involves its reactivity as a bromohydrin. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets, including enzymes and other biomolecules, altering their function and activity .
Comparaison Avec Des Composés Similaires
2-Bromo-1-propanol: Similar structure but lacks the double bond.
2-Chloroprop-1-en-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-Iodoprop-1-en-1-ol: Similar structure but with an iodine atom instead of bromine .
Uniqueness: 2-Bromoprop-1-en-1-ol is unique due to its combination of a bromine atom and a hydroxyl group attached to an alkene. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .
Propriétés
Numéro CAS |
190067-89-1 |
|---|---|
Formule moléculaire |
C3H5BrO |
Poids moléculaire |
136.98 g/mol |
Nom IUPAC |
2-bromoprop-1-en-1-ol |
InChI |
InChI=1S/C3H5BrO/c1-3(4)2-5/h2,5H,1H3 |
Clé InChI |
YBJVMEQFNAYJFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)
![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)

![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)


![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)
